(3,4-ジフルオロフェニル)(3-(5-(チオフェン-2-イル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

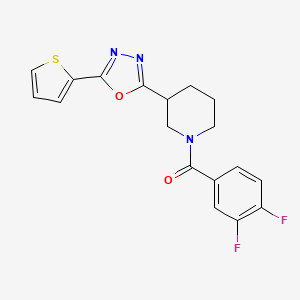

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.

BenchChem offers high-quality (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

この化合物に存在するピリミジン部分は、医薬品化学において特権的な構造と考えられています。研究者は、ピリミジン誘導体の多様な生物学的および薬学的活性のため、しばしばそれらを研究しています。 これらの化合物は、抗菌剤、抗ウイルス剤、抗腫瘍剤、および抗線維化剤として調べられています .

結晶学と構造研究

直接的な用途とは関係ありませんが、この化合物の結晶構造を理解することは貴重な洞察を提供することができます。 研究者は、3-(チオフェン-2-イル)-5-(p-トリル)-4,5-ジヒドロ-1H-ピラゾール-1-カルボキサミドなどの類似のピラゾール誘導体をX線結晶学を用いて研究してきました .このような研究は、合理的な創薬と最適化に役立ちます。

触媒作用と有機合成

この化合物について明示的に検討されていませんが、官能基(ピリミジンコアなど)の存在は、触媒反応における潜在的な用途を示唆しています。 例えば、ボロン酸エステルを用いたプロト脱ボロン化反応が調査されており、同様の複素環式化合物は、このような変換に有用である可能性があります .

生物活性

The compound (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , also known as CAS No. 1105200-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound exhibits a unique structural arrangement that may influence its pharmacological properties. The molecular formula is C18H15F2N3O2S with a molecular weight of approximately 375.39 g/mol.

Structural Features

The compound consists of several key structural components:

- 3,4-Difluorophenyl Group : The presence of fluorine atoms enhances the electronic properties of the molecule.

- Piperidine Ring : This moiety is often associated with various biological activities and can influence the compound's interaction with biological targets.

- Thiophene and Oxadiazole Moieties : These heterocycles are known for their roles in drug development due to their diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications in the oxadiazole structure could enhance antitumor activity by targeting specific pathways involved in cancer cell survival.

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings has been linked to antimicrobial activity. Compounds featuring these structures have been reported to possess significant inhibitory effects against bacterial and fungal strains. Research indicates that the electron-withdrawing nature of the fluorine substituents may enhance membrane permeability, allowing for greater antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation-related diseases are a major focus in drug development. Compounds similar to (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been observed to modulate inflammatory pathways effectively. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with related compounds, suggesting potential for use in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were notably low. |

| Study 3 | Anti-inflammatory Properties | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by over 50%. |

The proposed mechanisms through which (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling : Interaction with specific receptors or pathways that regulate cell growth and immune responses.

- Membrane Disruption : Enhanced permeability due to fluorine substitution may lead to increased uptake in microbial cells.

特性

IUPAC Name |

(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVVSFYGLQEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。